molecular formula C8H9Cl3N2 B3346816 Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- CAS No. 124420-58-2

Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)-

Cat. No.: B3346816
CAS No.: 124420-58-2
M. Wt: 239.5 g/mol
InChI Key: BKVAXRGCWVZHRG-UHFFFAOYSA-N
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Description

Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- is a heterocyclic aromatic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a 2-chloro-1,1-dimethylethyl group at position 3. Pyridazines are known for their diverse pharmacological activities and are used in various scientific research applications.

Preparation Methods

The synthesis of Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- can be achieved through several synthetic routes. One common method involves the condensation of 3,6-dichloropyridazine with the sodium salt of benzyl cyanide, followed by hydrolysis and coupling with alkyl halides . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, some derivatives of pyridazine have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- can be compared with other similar compounds such as:

The uniqueness of Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dichloro-3-(1-chloro-2-methylpropan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2/c1-8(2,4-9)7-5(10)3-6(11)12-13-7/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVAXRGCWVZHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NN=C(C=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154356
Record name Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124420-58-2
Record name Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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